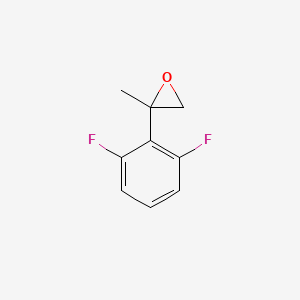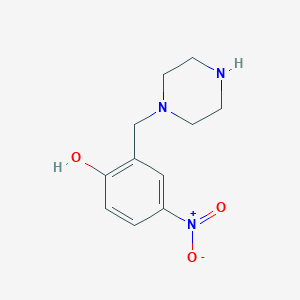
Methyl (E)-6-(3-hydroxyprop-1-en-1-yl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a hydroxyprop-1-en-1-yl group at the 6-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium acetate (NaOAc).
Industrial Production Methods
In an industrial setting, the production of methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyprop-1-en-1-yl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyprop-1-en-1-yl group may yield a carboxylic acid derivative, while reduction of the ester group may produce a primary alcohol.
科学研究应用
Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: This compound has a similar pyridine ring structure but differs in the position and type of substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another related compound with a different heterocyclic core and functional groups.
Uniqueness
Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
methyl 6-[(E)-3-hydroxyprop-1-enyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-4-5-9(11-7-8)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+ |
InChI 键 |
HQHFMAPYMPMVEU-NSCUHMNNSA-N |
手性 SMILES |
COC(=O)C1=CN=C(C=C1)/C=C/CO |
规范 SMILES |
COC(=O)C1=CN=C(C=C1)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


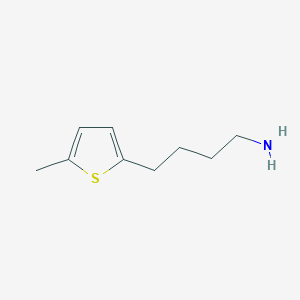

![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)

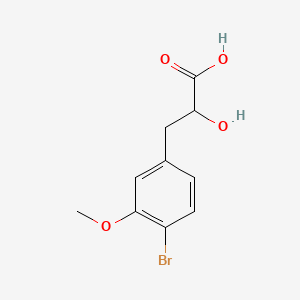
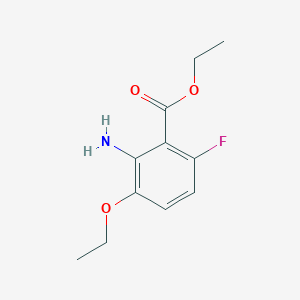
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
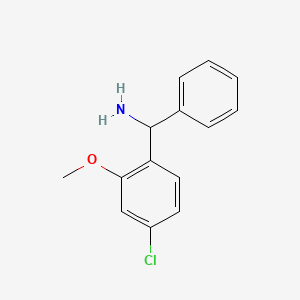
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
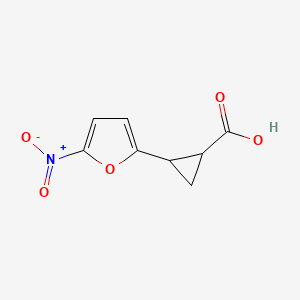
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
